molecular formula C10H8N4S B352628 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 4030-04-0

3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B352628
CAS No.: 4030-04-0
M. Wt: 216.26g/mol
InChI Key: CTOXAONEYODXLL-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a versatile fused heterocyclic compound that serves as a key synthetic intermediate and scaffold in medicinal chemistry research. Its core structure, which combines indole and 1,2,4-triazine pharmacophores, is of significant interest for developing novel therapeutic agents . Research indicates that related triazino[5,6-b]indole derivatives exhibit promising biological activities. Notably, these compounds have demonstrated potent anticancer effects against various human cancer cell lines, including HepG2 (liver), HCT-116 (colon), and MCF-7 (breast) cells, with some derivatives showing activity superior to reference drugs in preclinical studies . The mechanism of action for anticancer activity may involve interaction with specific cancer targets; for instance, closely related molecules are known to function as SIRT1 inhibitors, leading to increased p53 acetylation and induction of apoptosis in cancer cells . Furthermore, structural analogues of this chemotype have shown excellent inhibitory potential against the α-amylase enzyme, indicating value in antidiabetic research . The methylsulfanyl (S-CH3) substituent at the 3-position is a valuable functional handle for further chemical elaboration, enabling the synthesis of more complex polycyclic systems for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c1-15-10-12-9-8(13-14-10)6-4-2-3-5-7(6)11-9/h2-5H,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOXAONEYODXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C3=CC=CC=C3N2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

  • Polar Protic Solvents (e.g., ethanol): Enhance solubility of intermediates but may slow reaction kinetics.

  • Aprotic Solvents (e.g., DMF): Accelerate alkylation but complicate purification.

Catalyst Loading

  • TFA (10 mol%) : Optimal for cyclization without side-product formation.

  • Excess K₂CO₃ : Risks hydrolysis of methylsulfanyl groups; stoichiometric ratios are critical.

Temperature Control

  • Q-Tube at 130°C : Ensures complete cyclization within 30 minutes.

  • Reflux at 80°C : Balances reaction rate and thermal degradation.

Structural Characterization

Post-synthesis validation employs:

  • ¹H/¹³C NMR : Confirms methylsulfanyl integration (δ 2.5 ppm for SCH₃).

  • HRMS : Molecular ion peak at m/z 216.26 (C₁₀H₈N₄S).

  • X-ray Crystallography : Resolves planar triazinoindole core and bond lengths (e.g., C–S: 1.81 Å).

Challenges and Solutions

  • Byproduct Formation : Alkylation may yield disulfides. Mitigation : Use inert atmosphere (N₂/Ar).

  • Low Solubility : Recrystallization in ethanol/water (7:3) improves purity.

  • Scale-Up Limitations : Q-tube reactors enable batch processing up to 50 g .

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydro derivatives of the triazine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole exhibits promising anticancer properties. A study synthesized various derivatives of triazino-indoles and evaluated their cytotoxic effects against different cancer cell lines.

  • Case Study : A derivative of this compound was tested against human glioblastoma U251 and melanoma WM793 cells. The results showed significant cytotoxicity with IC50 values in the range of 10–30 µM, indicating potential for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Several studies have highlighted its effectiveness against various bacterial strains.

  • Case Study : In a comparative study, derivatives of this compound demonstrated substantial antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Neuropharmacological Effects

The neuropharmacological applications of this compound are also noteworthy. Preliminary studies suggest potential anticonvulsant properties.

  • Case Study : In animal models, certain derivatives were shown to exhibit anticonvulsant effects comparable to standard medications like ethosuximide. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the indole ring enhanced activity .

Summary of Research Findings

ApplicationFindingsReferences
Anticancer ActivitySignificant cytotoxicity against glioblastoma and melanoma cells (IC50: 10–30 µM) ,
Antimicrobial ActivityEffective against MRSA and Pseudomonas aeruginosa; disrupts cell wall synthesis ,
NeuropharmacologicalExhibits anticonvulsant properties in animal models; comparable to ethosuximide ,

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s antimicrobial activity, for example, may be due to its ability to interfere with bacterial cell wall synthesis or disrupt essential enzymatic processes . Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

The pharmacological and physicochemical properties of triazinoindole derivatives are highly dependent on substituents at positions 3, 5, and 8 of the core structure. Below is a systematic comparison based on substituent variations, biological activities, and physicochemical data.

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in compound V) enhance antifungal activity .
  • Bulky substituents (e.g., benzodioxinylmethylthio in ) improve receptor binding but may reduce solubility .
  • Hydrazine-derived moieties (e.g., VLX600) show targeted anticancer effects, likely due to enhanced intercalation or enzyme inhibition .
Physicochemical Properties
Compound Name Melting Point (°C) Solubility Purity (%) Key Spectral Data (IR/NMR) Reference
3-(Methylsulfanyl)-5H-triazinoindole Not reported Low in water >95 C=S stretch at 179.5 ppm (¹³C NMR)
Compound 32 (Pyrazolone derivative) 330–331 Moderate in DMSO 93 C=O stretch at 1670 cm⁻¹; NH at 11.82 ppm (¹H NMR)
Compound 25 (8-Bromo derivative) 239–240 Low in ethanol 95 Br signal at 7.5 ppm (¹H NMR)
Trisan Not reported High in polar solvents >98 Morpholine CH₂ peaks at 3.4–3.6 ppm (¹H NMR)

Key Observations :

  • Halogenation (e.g., bromine at position 8) increases molecular weight and may enhance lipophilicity .
  • Ester/hydrazide groups (e.g., compound 28) improve water solubility compared to thiol derivatives .
Anticancer Activity Comparison
Compound Name Target Cell Lines (IC₅₀) Mechanism Reference
VLX600 HCT-116 (colon cancer) Oxidative phosphorylation inhibition
Fused pyrimidotriazinoindole (6) HepG2, MCF-7 DNA intercalation; topoisomerase inhibition
3-(Diphenyltriazinyl)-5H-triazinoindole Chaetomium thermophilum (enzyme inhibition) Cellobiase inhibition

Key Observations :

  • Larger fused systems (e.g., pyrimidotriazinoindole) exhibit enhanced DNA binding, correlating with higher anticancer potency .
  • Molecular docking studies suggest that planar fused systems improve binding to cancer receptors (e.g., prostate cancer 2q7k) .

Biological Activity

3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole (CAS Number: 5376147) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article delves into the synthesis, biological activities, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C10H8N4S
  • Molecular Weight : 220.26 g/mol

The structure features a triazino ring fused with an indole moiety, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods often include diazotization and cyclization processes that yield various derivatives with enhanced biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • In vitro Studies : Research demonstrated that derivatives of triazino-indoles exhibited significant antiproliferative effects against various cancer cell lines. A study indicated that certain synthesized triazino derivatives showed IC50 values in low micromolar ranges against human cancer cell lines such as Colo320 (colon) and Calu-3 (lung) .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis via caspase activation and modulation of cell cycle progression. For example, compounds derived from indole frameworks were shown to induce expression of effector caspases-3 and -7 .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects:

  • In vivo Studies : A study reported that related compounds inhibited carrageenan-induced paw edema in animal models, showcasing their potential as anti-inflammatory agents .
  • Mechanistic Insights : The anti-inflammatory activity is linked to the inhibition of pro-inflammatory cytokines and mediators. Compounds exhibiting high affinity for COX-1 and COX-2 enzymes were noted for their ability to reduce inflammation effectively .

Table 1: Biological Activity Summary

Activity TypeCell Line/ModelIC50 (µM)Reference
AnticancerColo320 (Colon)Low Micromolar
AnticancerCalu-3 (Lung)Low Micromolar
Anti-inflammatoryCarrageenan ModelSignificant inhibition

Case Studies

Several case studies have been conducted focusing on the synthesis and evaluation of various derivatives of this compound:

  • Case Study on Anticancer Activity :
    • Researchers synthesized a series of indole-based compounds and evaluated their antiproliferative activity against several cancer cell lines. The results indicated that modifications to the indole structure significantly influenced biological activity.
  • Case Study on Anti-inflammatory Effects :
    • In a study exploring the anti-inflammatory properties of triazino derivatives, it was found that specific substitutions on the triazine ring enhanced the inhibition of inflammatory mediators like TNF-α and PGE-2.

Q & A

Q. What are the conventional synthetic routes for 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole?

The compound is typically synthesized via condensation of isatin derivatives (e.g., isatin, 5-bromoisatin) with thiosemicarbazide in aqueous potassium carbonate under reflux conditions. This yields 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole intermediates, which undergo S-methylation to introduce the methylsulfanyl group. Alternative routes involve hydrazinolysis or cyclocondensation of indoline-2,3-dione precursors .

Q. How is the structure of this compound validated in synthetic studies?

Structural confirmation relies on NMR spectroscopy (¹H and ¹³C), IR spectroscopy (to identify functional groups like -SH or -SMe), and elemental analysis (to verify purity and stoichiometry). For example, the thiol intermediate (before methylation) shows a characteristic IR peak at ~2500 cm⁻¹ for the -SH group, which disappears post-methylation .

Q. What analytical techniques are used to assess its purity and stability?

High-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) are employed to determine purity. Stability studies under varying pH, temperature, and light exposure are conducted using UV-Vis spectroscopy and accelerated degradation protocols .

Advanced Research Questions

Q. How does this compound exhibit antiproliferative activity in cancer cells?

Derivatives of this scaffold, such as compound 3k , act as iron chelators by selectively binding Fe²⁺, disrupting iron homeostasis in cancer cells. This induces G1 cell cycle arrest and apoptosis via mitochondrial pathways, evidenced by decreased Bcl-2/Bax ratios and caspase-3 activation. Fe²⁺ supplementation reverses cytotoxicity, confirming iron chelation as the primary mechanism .

Q. What structural modifications enhance its antifungal activity?

Introducing thioether or 4-thiazolidinone moieties (e.g., via Schiff base formation with aromatic amines or cycloaddition with thiolactic acid) improves antifungal potency. For example, derivatives bearing pyridinyl substituents show enhanced binding to fungal lanosterol 14α-demethylase (CYP51), with docking scores comparable to fluconazole (-8.5 to -11.9 kcal/mol) .

Q. How do researchers address contradictions in metabolic pathway data involving this compound?

In metabolomic studies, conflicting trends (e.g., downregulation in pancreatic development models vs. upregulation in cancer models) are resolved using isotopic tracing and knockout cell lines to isolate context-dependent effects. VIP (Variable Importance in Projection) scores >3 in PLS-DA models highlight its metabolic significance, but orthogonal assays (e.g., enzyme activity assays) are critical to validate hypotheses .

Q. What strategies optimize its pharmacokinetic properties for in vivo studies?

Prodrug approaches (e.g., acetylating thiol groups) improve solubility and bioavailability. Pharmacokinetic profiling in rodent models includes plasma half-life determination (via LC-MS/MS) and tissue distribution studies. For example, pyridinocycloalkyl-modified derivatives exhibit prolonged retention in tumor xenografts .

Q. How is computational chemistry applied to study its mechanism?

Molecular docking (e.g., with UPF1 ATPase or CYP51) and molecular dynamics simulations predict binding modes and stability. Free energy calculations (MM-PBSA/GBSA) quantify affinity, while QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the triazine ring) with bioactivity .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing triazinoindole derivatives?

  • Low yields in cyclocondensation : Optimize solvent polarity (e.g., switch from water to DMSO/EtOH mixtures) and catalyst loading (e.g., K₂CO₃ vs. NaOH).
  • Byproduct formation : Use scavengers (e.g., molecular sieves) during hydrazinolysis to trap reactive intermediates .

Q. How to validate target engagement in cellular models?

Cellular thermal shift assays (CETSA) confirm direct binding to targets like UPF1. For iron chelators, inductively coupled plasma mass spectrometry (ICP-MS) quantifies intracellular Fe²⁺ depletion, while ferroptosis inhibitors (e.g., ferrostatin-1) distinguish iron-dependent pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 2
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3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

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